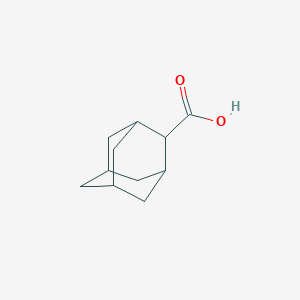

Adamantane-2-carboxylic acid

概述

描述

Adamantane-2-carboxylic acid is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound is characterized by the presence of a carboxyl group attached to the second carbon atom of the adamantane framework. This compound is known for its unique structural properties and its applications in various fields, including medicinal chemistry and materials science.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of adamantane-2-carboxylic acid typically involves the functionalization of the adamantane framework. One common method is the oxidation of adamantane using strong oxidizing agents to introduce the carboxyl group. Another approach involves the reaction of adamantane with carbon dioxide under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, is common in these processes. Additionally, the reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

化学反应分析

Amide Formation via Mixed Anhydride Intermediate

Adamantane-2-carboxylic acid undergoes amidation to form carboxamido derivatives. In one example:

-

Reaction : The acid is activated by forming a mixed anhydride intermediate using triethylamine and THF , followed by coupling with 4-aminophenoxyisobutyric acid.

-

Product : A carboxamido derivative (C₂₂H₂₅NO₄, MW 367) is obtained .

Key Conditions :

| Parameter | Details |

|---|---|

| Solvent | THF |

| Base | Triethylamine |

| Reaction Time | 3 hours |

| Workup | Acidification with HCl, filtration |

This method highlights the utility of this compound in synthesizing functionalized amides for pharmaceutical applications .

Oxidative Decarboxylation with Lead Tetraacetate

This compound participates in oxidative decarboxylation under specific conditions:

-

Reaction : Treatment with lead tetraacetate (Pb(OAc)₄) in benzene or acetic acid generates organolead intermediates, which decompose to form 3,3-dimethylbut-2-yl acetate as the primary product.

-

Mechanism : Proceeds via a radical pathway involving cyclic cis-elimination or S<sub>N</sub>i displacement .

Comparison of Reaction Outcomes :

| Condition | Major Product | Minor Products |

|---|---|---|

| Benzene/AcOH | 3,3-Dimethylbut-2-yl acetate | Rearranged organolead compounds |

| Cu²⁺ Catalysis | 3,3-Dimethylbut-1-ene | Trace rearrangement products |

This reaction demonstrates the influence of catalysts and solvents on product distribution .

P2X7 Receptor Antagonists

-

Derivative : Benzamide-containing adamantane derivatives (e.g., compound 5 ) show analgesic properties.

-

Reaction : Carboxylic acid activation (e.g., via EDC/HOBt) followed by coupling with aromatic amines .

-

Key Property : Inhibits P2X7-evoked glutamate release, contributing to antinociceptive effects .

DPP-4 Inhibitor Analogues

-

Application : Adamantane derivatives (e.g., vildagliptin analogues) improve cognitive function in diabetic mice by modulating neuroinflammation pathways.

-

Mechanism : Upregulation of Bdnf and Cav1 genes, reducing pro-inflammatory cytokines .

Thermal and Hydrolytic Stability

This compound exhibits stability under harsh conditions:

科学研究应用

Medicinal Chemistry

Antiviral Activity

Adamantane-2-carboxylic acid and its derivatives have been studied for their antiviral properties, particularly against influenza viruses. The adamantane structure is known to enhance the efficacy of antiviral agents like amantadine, which acts by inhibiting the viral M2 protein channel. Research indicates that modifications to the carboxylic acid group can improve binding affinity and selectivity for viral targets .

Case Study: Synthesis of Derivatives

A study demonstrated the synthesis of various derivatives of this compound, including 2-aminothis compound, which showed potential as an antiviral agent. The synthesis involved using adamantanone as a precursor, highlighting the versatility of adamantane derivatives in drug design .

This compound serves as a standard in chromatographic methods such as HPLC and LC-MS due to its well-defined chemical properties. Its ability to act as an internal standard helps in quantifying other compounds in complex mixtures .

Biological Studies

Transport Mediator Properties

Recent studies have indicated that this compound exhibits transport inhibitory properties, making it a candidate for further research in the field of pharmacokinetics. Its rigid structure allows it to interact effectively with biological membranes, potentially enhancing drug delivery systems .

作用机制

The mechanism of action of adamantane-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The carboxyl group plays a crucial role in binding to the target molecules, enhancing the compound’s efficacy and specificity.

相似化合物的比较

Adamantane-2-carboxylic acid can be compared with other adamantane derivatives, such as:

Adamantane-1-carboxylic acid: Similar structure but with the carboxyl group attached to the first carbon atom.

1,3-Dihydroxyadamantane: Contains hydroxyl groups instead of a carboxyl group.

Adamantane-2,6-dicarboxylic acid: Contains two carboxyl groups attached to the second and sixth carbon atoms.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.

生物活性

Adamantane-2-carboxylic acid (ACA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its role in metabolic regulation, antiviral properties, and potential applications in neuropharmacology.

This compound is a derivative of adamantane, a bicyclic hydrocarbon. The synthesis of ACA has been optimized using various methods, including high-yielding processes that enhance its availability for research and therapeutic applications .

1. Metabolic Regulation

Recent studies have highlighted ACA's role in metabolic regulation, particularly its effects on triglyceride levels and obesity management. A notable compound derived from ACA, referred to as compound 43c, demonstrated potent inhibitory activity against diacylglycerol acyltransferase 1 (DGAT1), a key enzyme involved in triglyceride synthesis. This compound exhibited an IC50 value of 5 nM in vitro against human and mouse DGAT1 . In vivo studies showed that compound 43c significantly reduced plasma triglyceride levels and body weight in diet-induced obesity (DIO) mice, suggesting its potential as a therapeutic agent for metabolic disorders.

2. Antiviral Activity

ACA has also been investigated for its antiviral properties, particularly against orthopoxviruses such as vaccinia virus. A series of adamantane derivatives containing ACA moieties were synthesized and tested for their antiviral efficacy. Some compounds showed high activity with low cytotoxicity, achieving selectivity indices significantly higher than the reference drug cidofovir . For instance, certain derivatives reduced viral reproduction by up to 100% at specific concentrations, indicating their potential as antiviral agents.

3. Neuropharmacological Effects

The neuropharmacological potential of ACA has been explored in the context of antipsychotic drug development. Studies indicate that ACA can modulate neurotransmitter receptor activity, particularly at the NMDA receptor site. It has been reported to block hyperlocomotion induced by dizocilpine (MK-801), a non-competitive NMDA antagonist, suggesting a potential role in managing symptoms associated with schizophrenia . Furthermore, ACA's unique structure may confer advantages in developing antipsychotics with reduced metabolic side effects compared to traditional therapies.

Case Studies and Research Findings

Case Study 1: Obesity Management

In a rodent model of diet-induced obesity, compound 43c derived from ACA was administered to evaluate its effects on body weight and plasma triglycerides. The study found that treatment with compound 43c led to a significant reduction in both parameters compared to control groups, demonstrating its efficacy as a potential anti-obesity agent.

Case Study 2: Antiviral Efficacy

A study involving various adamantane derivatives showed that those containing ACA exhibited significant antiviral activity against vaccinia virus. For example, one derivative reduced viral reproduction by 72% at a concentration of 2 μg/ml, highlighting the therapeutic potential of ACA-based compounds in treating viral infections.

Summary of Biological Activities

属性

IUPAC Name |

adamantane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c12-11(13)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGMXQVELCJRIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15897-81-1 | |

| Record name | 2-Adamantanecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | adamantane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。